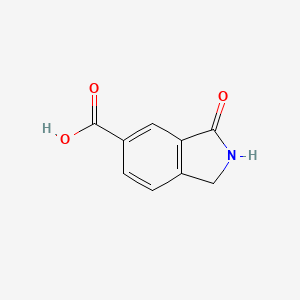

3-Oxoisoindoline-5-carboxylic acid

Beschreibung

Significance and Research Context of the Isoindoline (B1297411) Core Structure

The isoindoline core, a bicyclic framework where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring, is a privileged scaffold in medicinal chemistry. mdpi.com This structural motif is present in a variety of naturally occurring alkaloids and synthetic compounds that exhibit a broad spectrum of biological activities. mdpi.comnih.govnih.gov

Derivatives of isoindoline are known to possess diverse pharmacological properties, including anti-inflammatory, anticonvulsant, anticancer, and antimicrobial activities. nih.govjetir.org The isoindolinone scaffold, a key feature of 3-Oxoisoindoline-5-carboxylic acid, is a benzo-fused γ-lactam that is commonly found in bioactive fungal metabolites. nih.gov The versatility of this core structure has led to its incorporation into several clinically approved drugs for treating conditions such as multiple myeloma, leukemia, and hypertension. mdpi.com The ability to introduce various substituents onto the isoindoline skeleton allows for the fine-tuning of a molecule's biological and physicochemical properties, making it a subject of intense research. mdpi.com

Overview of Carboxylic Acid Functionalities in Heterocyclic Chemistry

The carboxylic acid group (–COOH) is a fundamental functional group in organic chemistry, and its presence on a heterocyclic ring system, such as in this compound, imparts several key characteristics. britannica.comncert.nic.in Carboxylic acids are Brønsted-Lowry acids, meaning they can donate a proton. wikipedia.org This acidity is a defining chemical feature and allows for a wide range of chemical transformations. britannica.com

In heterocyclic chemistry, the carboxylic acid group serves as a versatile handle for derivatization. It can be readily converted into other functional groups like esters, amides, and acid halides, providing a pathway to a vast array of new compounds. wikipedia.org This adaptability is crucial in drug discovery and development, where modifying a lead compound's structure is often necessary to optimize its activity and properties. The presence of electron-withdrawing or electron-donating groups near the carboxylic acid can influence its acidity. britannica.com Furthermore, the carboxyl group can participate in hydrogen bonding, which can affect a molecule's solubility and its interactions with biological targets. wikipedia.org

Historical Perspective of this compound Studies

While a detailed historical timeline for the study of this compound itself is not extensively documented in readily available literature, its research context is embedded within the broader exploration of isoindolinone derivatives. The isoindole structure has been a subject of scientific interest for over a century. nih.gov

Early research into related compounds laid the groundwork for understanding the synthesis and reactivity of this class of molecules. More recent studies have focused on leveraging this compound as a key intermediate. For example, a 2010 study reported the synthesis of a series of 3-oxoisoindoline-5-carboxamide derivatives starting from this compound to evaluate their antioxidant properties. onlinepharmacytech.info This highlights the compound's role as a starting material for creating libraries of compounds for biological screening. The continued interest in isoindolinone-containing molecules in medicinal chemistry suggests that the study and application of this compound and its derivatives will remain an active area of research.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | nih.gov |

| InChI | InChI=1S/C9H7NO3/c11-8-5-2-4(9(12)13)1-3-6(5)7(10-8)14/h1-3,10H,(H,12,13) | |

| InChIKey | FGMGNNGVDMBNHK-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=O)NC2 | |

| Molar Mass | 177.16 g/mol | |

| PubChem CID | 57358172 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-oxo-1,2-dihydroisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-7-3-5(9(12)13)1-2-6(7)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAXCBJUBWJIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620743 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23386-41-6 | |

| Record name | 2,3-Dihydro-3-oxo-1H-isoindole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23386-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 3-Oxoisoindoline-5-carboxylic Acid

Synthesis from 3-Oxoisoindoline-5-carbaldehyde

A primary method for producing this compound involves the oxidation of 3-oxoisoindoline-5-carbaldehyde. This transformation is a fundamental reaction in organic chemistry where an aldehyde group is converted into a carboxylic acid functional group.

Common oxidizing agents used for this purpose include potassium dichromate(VI) in the presence of dilute sulfuric acid or potassium permanganate. chemguide.co.ukncert.nic.in The reaction with potassium dichromate(VI) is visually indicative, with the solution changing from orange to green as the oxidation proceeds. chemguide.co.uk The general chemical equation for the oxidation of an aldehyde to a carboxylic acid can be represented as:

RCHO + [O] → RCOOH

Where 'R' represents the molecular scaffold, in this case, the 3-oxoisoindoline ring, and '[O]' symbolizes the oxygen from the oxidizing agent. libretexts.org

Derivatization of 6-bromoisoindoline-1-one to 3-oxoisoindoline-5-carbonitrile (B172163) and subsequent oxidation

Another established route begins with 6-bromoindole, which can be manipulated to form the isoindolinone structure. This pathway involves the introduction of a cyano group, which is then converted to a carboxylic acid.

The initial bromo-substituted compound can undergo a nucleophilic substitution or a metal-catalyzed cross-coupling reaction to introduce a cyanide group, yielding 3-oxoisoindoline-5-carbonitrile. This nitrile can then be hydrolyzed to the desired carboxylic acid. libretexts.org Hydrolysis can be performed under either acidic or basic conditions. libretexts.org

Acidic Hydrolysis: The nitrile is heated under reflux with a dilute acid, such as hydrochloric acid. chemguide.co.uk

Basic Hydrolysis: The nitrile is heated under reflux with a base like sodium hydroxide (B78521) solution. chemguide.co.uk

This two-step process provides a versatile method for accessing the target molecule from a different starting material.

Oxidation reactions for Carboxylic Acid Formation

The formation of carboxylic acids through oxidation is a cornerstone of synthetic organic chemistry. libretexts.org Besides the direct oxidation of aldehydes, other functional groups can also serve as precursors.

Primary alcohols can be oxidized to carboxylic acids, often proceeding through an aldehyde intermediate. chemguide.co.uklibretexts.org To ensure the reaction goes to completion and the carboxylic acid is the final product, the reaction is typically carried out by heating the alcohol under reflux with an excess of the oxidizing agent. libretexts.org

Several modern reagents and protocols have been developed to improve the efficiency and mildness of aldehyde oxidation, including:

Oxone: A potassium peroxymonosulfate-based oxidant that provides a metal-free alternative.

N-Hydroxyphthalimide (NHPI): An organocatalyst used for aerobic oxidation, utilizing oxygen from the air.

N-Heterocyclic Carbenes (NHCs): Organocatalysts that facilitate the aerobic oxidation of a wide range of aldehydes under mild conditions. organic-chemistry.org

Advanced Synthetic Strategies and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation to heat the reaction mixture, significant rate enhancements can be achieved compared to conventional heating methods. frontiersin.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including oxindole (B195798) and isoindolinone derivatives. bas.bgnih.govmdpi.com

Key advantages of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. frontiersin.orgmdpi.com

Higher Yields: The rapid and uniform heating can lead to cleaner reactions with fewer side products, resulting in higher product yields. frontiersin.orgbas.bg

Energy Efficiency: Microwave synthesis is generally more energy-efficient than traditional refluxing. frontiersin.org

For example, the condensation of isatins with other molecules to form complex oxindoles has been shown to be highly efficient under microwave irradiation, with reaction times as short as 3-10 minutes. bas.bgmdpi.com

Multicomponent Reactions (MCRs) in Isoindoline (B1297411) Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates most of the atoms of the starting materials. beilstein-journals.orgacs.org This approach is highly valued in drug discovery and medicinal chemistry for its ability to rapidly generate libraries of structurally diverse compounds. mdpi.com

Isocyanide-based MCRs are particularly versatile in heterocyclic synthesis. nih.govnih.gov In the context of isoindolinone synthesis, MCRs can be designed to construct the core ring structure in a single step. Often, these reactions start with a benzoic acid derivative, an amine, and a third component that provides the final carbon atom needed to complete the isoindolinone ring. beilstein-journals.org The use of MCRs offers several benefits:

Atom Economy: MCRs are inherently atom-economical as they incorporate the majority of the reactants' atoms into the final product. mdpi.com

Operational Simplicity: Combining multiple steps into a single operation simplifies the experimental procedure and reduces purification efforts. beilstein-journals.org

Molecular Diversity: By varying the starting components, a wide range of substituted isoindolinone derivatives can be readily accessed. mdpi.com

Ugi Reaction Applications

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of complex molecules, including isoindolinone derivatives. researchgate.netnih.gov This one-pot reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govyoutube.com This methodology allows for the rapid assembly of diverse libraries of compounds from readily available starting materials. youtube.com

In the context of isoindolinone synthesis, a bifunctional starting material is often employed. For instance, 2-formylbenzoic acid can serve as both the aldehyde and carboxylic acid component. The reaction proceeds through the formation of an α-adduct from the initial components, which then undergoes intramolecular cyclization to yield the 3-oxoisoindoline scaffold. The versatility of the Ugi reaction allows for the introduction of various substituents, leading to a wide range of functionalized 3-oxoisoindoline-1-carboxamides. rawdatalibrary.net This approach is noted for its high bond-forming efficiency and atom economy. rawdatalibrary.net

The reaction can be adapted to produce a variety of peptide-like structures and heterocyclic systems. researchgate.net Researchers have utilized the Ugi reaction to synthesize libraries of N-alkylated α,α-dialkylglycine derivatives, which are precursors to other complex structures. researchgate.net

Table 1: Components of a Typical Ugi Four-Component Reaction

| Component | Function | Example |

|---|---|---|

| Amine | Provides the nitrogen atom for the new amide bond. | Primary or secondary amines |

| Carbonyl Compound | Provides the carbon backbone. | Aldehydes or ketones |

| Carboxylic Acid | Acts as the acylating agent. | 2-Formylbenzoic acid |

Ugi-Azide and Ugi-Click Reaction Sequences

A significant variation of the Ugi reaction is the Ugi-azide reaction, which is a highly efficient method for synthesizing 1,5-disubstituted tetrazoles. mdpi.com In this multicomponent reaction, hydrazoic acid (generated in situ from sodium azide) replaces the carboxylic acid component. The reaction of an aldehyde, an amine, an isocyanide, and an azide (B81097) leads to the formation of a tetrazole derivative in a single step. mdpi.com This method is particularly valuable as the tetrazole ring is a well-known bioisostere for the carboxylic acid group and the cis-amide bond in peptides, often enhancing metabolic stability and other physicochemical properties. mdpi.com

Following the initial Ugi reaction, "post-Ugi" modifications can be employed to further increase molecular complexity. researchgate.net One powerful strategy is the Ugi-Click reaction sequence. This involves performing an Ugi reaction with a component that contains a terminal alkyne or azide functionality. The resulting product can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" chemistry, to introduce a triazole ring and link to another molecular fragment. This sequential approach allows for the modular and efficient construction of highly complex and diverse molecular architectures.

Chemo- and Regioselective Synthesis

Chemo- and regioselectivity are critical in the synthesis of complex molecules like functionalized isoindolinones, ensuring that reactions occur at the correct functional group and position. The synthesis of spiro[pyrrolidine-2,3′-oxindoles], for example, can be achieved with high chemo- and regioselectivity through a [3+2] cycloaddition reaction under microwave irradiation. mdpi.com

In the synthesis of certain quinazoline (B50416) derivatives, a three-component coupling of an aldehyde, 2-hydroxy-1,4-naphthoquinone, and 3-amino-1,2,4-triazole using sulfamic acid as a catalyst proceeds with high regioselectivity. nih.gov This control is crucial for building the desired isomeric product. Similarly, when synthesizing 3-(imino)isoindolin-1-ones, the reaction mechanism often involves the formation of a five-membered metallacycle intermediate, which directs the subsequent bond formations and ensures the desired regiochemical outcome. mdpi.com

Synthesis of Key Precursors and Intermediates

The construction of the this compound scaffold often begins with simpler, functionalized aromatic precursors. The following sections detail the synthesis of key intermediates.

Preparation of 5-bromo-2-methylbenzoic acid

5-Bromo-2-methylbenzoic acid is a crucial starting material. google.com Its synthesis is typically achieved through the electrophilic bromination of 2-methylbenzoic acid. A common method involves treating 2-methylbenzoic acid with bromine in the presence of a strong acid, such as concentrated sulfuric acid. chemicalbook.comchemicalbook.com This directs the incoming bromine to the position para to the activating methyl group and meta to the deactivating carboxylic acid group.

Another method uses 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione as the brominating agent in concentrated sulfuric acid, which can also yield the desired product. chemicalbook.com After the reaction, the product is typically precipitated by pouring the reaction mixture into ice water and can be further purified by recrystallization from a solvent like ethanol (B145695) to separate it from isomeric byproducts. chemicalbook.comchemicalbook.com

Table 2: Synthesis of 5-bromo-2-methylbenzoic acid

| Starting Material | Reagent(s) | Solvent | Key Outcome |

|---|---|---|---|

| 2-Methylbenzoic acid | Bromine, Iron powder | Sulfuric acid | Bromination at the 5-position. google.com |

Formation of Methyl 5-bromo-2-(bromomethyl)benzoate

The next key intermediate is methyl 5-bromo-2-(bromomethyl)benzoate. nih.gov This molecule is synthesized in a two-step process from 5-bromo-2-methylbenzoic acid.

Esterification : The carboxylic acid is first converted to its methyl ester, methyl 5-bromo-2-methylbenzoate. nih.gov This can be accomplished using several methods, such as reaction with dimethyl sulfate (B86663) and potassium carbonate in acetone, or with trimethylsilyldiazomethane (B103560) in a methanol (B129727)/toluene solvent mixture. guidechem.com

Benzylic Bromination : The methyl group on the benzene (B151609) ring is then brominated. This is a radical substitution reaction, typically initiated by N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN in a solvent such as carbon tetrachloride. This selectively brominates the benzylic position, yielding methyl 5-bromo-2-(bromomethyl)benzoate. nih.gov

Cyclization Reactions to Form Isoindolinone Core

The final step in forming the isoindolinone ring system is an intramolecular cyclization. organic-chemistry.org Starting with methyl 5-bromo-2-(bromomethyl)benzoate, this is typically achieved by reaction with a primary amine (R-NH₂). The amine's nitrogen atom acts as a nucleophile, displacing one of the bromine atoms—most commonly the more reactive benzylic bromide—to form a secondary amine intermediate. This is followed by an intramolecular nucleophilic acyl substitution, where the newly introduced nitrogen attacks the ester's carbonyl carbon, displacing methanol and forming the five-membered lactam ring of the isoindolinone core. organic-chemistry.org

Alternatively, transition-metal-catalyzed reactions, such as those using palladium or copper, can facilitate the cyclization of appropriately substituted benzamides to form the isoindolinone ring through C-H activation or coupling reactions. organic-chemistry.org Another approach involves the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides to produce 3-(imino)isoindolin-1-ones. mdpi.com

Table 3: Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Formylbenzoic acid |

| 3-Oxoisoindoline-1-carboxamide |

| 5-Bromo-2-methylbenzoic acid |

| 2-Methylbenzoic acid |

| Bromine |

| Sulfuric acid |

| 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione |

| Ethanol |

| Methyl 5-bromo-2-(bromomethyl)benzoate |

| Methyl 5-bromo-2-methylbenzoate |

| Dimethyl sulfate |

| Potassium carbonate |

| Acetone |

| Trimethylsilyldiazomethane |

| Methanol |

| Toluene |

| N-bromosuccinimide |

| Benzoyl peroxide |

| Carbon tetrachloride |

| 3-(Imino)isoindolin-1-one |

| Hydrazoic acid |

| Sodium azide |

| 2-hydroxy-1,4-naphthoquinone |

| 3-amino-1,2,4-triazole |

Derivatives and Analogs of 3 Oxoisoindoline 5 Carboxylic Acid

Synthesis of 3-Oxoisoindoline-5-carboxamide DerivativesCurrent time information in Bangalore, IN.

A significant area of focus has been the conversion of the carboxylic acid moiety into a carboxamide. This transformation allows for the introduction of a diverse range of substituents, enabling the fine-tuning of the molecule's properties.

The synthesis of 3-oxoisoindoline-5-carboxamide derivatives is commonly achieved through amide coupling reactions. A standard and effective method involves the reaction of 3-oxoisoindoline-5-carboxylic acid with a variety of substituted amines. Current time information in Bangalore, IN. This process typically utilizes a combination of coupling agents and a base in a suitable solvent.

A general procedure involves dissolving the parent carboxylic acid in a solvent like dichloromethane (B109758) (DCM). Current time information in Bangalore, IN. To this solution, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) and an additive like 1-Hydroxybenzotriazole (HOBt) are added. Current time information in Bangalore, IN. The reaction mixture is cooled, and a substituted amine, along with a base like triethylamine (B128534) (TEA), is introduced. Current time information in Bangalore, IN. The reaction proceeds at room temperature, and upon completion, the product is isolated through a standard aqueous workup. Current time information in Bangalore, IN. This method has been successfully used to synthesize a series of 3-oxoisoindoline-5-carboxamides with different functional groups. Current time information in Bangalore, IN.

Table 1: General Conditions for Amide Coupling Reaction

| Component | Role | Example |

|---|---|---|

| Starting Material | Carboxylic Acid Source | This compound |

| Reagent | Amine Source | Substituted Amines |

| Coupling Agent | Activates Carboxylic Acid | EDC.HCl |

| Additive | Reduces Side Reactions | HOBt |

| Base | Neutralizes Acid Byproducts | Triethylamine (TEA) |

| Solvent | Reaction Medium | Dichloromethane (DCM) |

Structure-activity relationship (SAR) studies on 3-oxoisoindoline-5-carboxamide derivatives have provided insights into how different substituents influence their biological activity. For instance, a series of these carboxamides were evaluated for their antioxidant properties. Current time information in Bangalore, IN. The studies showed that all the tested 3-oxoisoindoline-5-carboxamides possessed antioxidant activity, though the potency varied with the nature of the substituent on the amide nitrogen. Current time information in Bangalore, IN. Among the synthesized analogs, one particular compound, designated 8a, demonstrated the most dominant antioxidant activity in assays such as the 1,1-diphenyl-2-picryl hydrazine (B178648) (DPPH) free radical scavenging test. Current time information in Bangalore, IN.

Similarly, SAR analyses of other related indole (B1671886) carboxamide derivatives have been conducted for activities such as anti-inflammatory and antitumor effects. nih.govresearchgate.net These studies generally reveal that the nature and position of substituents on the aromatic rings significantly impact the biological potency. nih.govresearchgate.net

Structural Modifications at Other Positions

Beyond the carboxamide linkage, modifications at other positions of the isoindoline (B1297411) ring system have been explored to generate novel analogs with potentially enhanced or different properties.

Halogenation of the aromatic ring represents a common strategy for modifying the electronic and lipophilic properties of a molecule. An example of such a derivative is 7-Bromo-3-oxoisoindoline-5-carboxylic acid. bldpharm.com While specific synthetic details for this exact compound are not extensively published in the provided context, the synthesis of halogenated heterocycles often involves electrophilic aromatic substitution reactions. For instance, the synthesis of 5-bromo-7-azaindole (B68098) involves the direct bromination of a 7-azaindoline precursor using bromine in the presence of an acid. google.com Similar strategies could potentially be applied to the 3-oxoisoindoline scaffold. The introduction of a bromine atom at the 7-position is expected to significantly alter the molecule's physicochemical properties.

The introduction of a trifluoromethyl (-CF3) group is another key strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The synthesis of analogs like 3-Oxo-7-(trifluoromethyl)isoindoline-5-carbaldehyde involves incorporating this electron-withdrawing group onto the aromatic ring. While a direct synthesis for this specific aldehyde is not detailed in the search results, the synthesis of related trifluoromethylated N-benzylindole-2-carboxamide derivatives has been reported. nih.gov The aldehyde functionality at the 5-position, replacing the carboxylic acid, presents another site for further chemical elaboration, for example, through Schiff base formation as seen with 2-oxo-quinoline-3-carbaldehyde derivatives. nih.gov

The synthesis of positional isomers, such as those derived from isoindoline-4-carboxylic acid, offers a way to explore different spatial arrangements of functional groups. The synthesis of isoindoline-1-carboxylic acid esters has been achieved through palladium-catalyzed intramolecular α-arylation of α-amino acid esters, demonstrating a method for constructing the isoindoline ring system. nih.gov Although this example pertains to the 1-carboxylic acid isomer, it highlights advanced catalytic methods that can be employed in the synthesis of substituted isoindoline scaffolds. The synthesis of isoquinoline-4-carboxylic acid derivatives has also been reported, which, while a different heterocyclic system, involves cycloaddition strategies that can sometimes be adapted for related structures. rsc.org

Isoindoline-1-carboxylic Acid Derivatives

Closely related to the primary compound of interest are derivatives of isoindoline-1-carboxylic acid. These compounds are recognized as valuable unnatural α-amino acid scaffolds. acs.org The synthesis of these derivatives can be achieved through various methods, including asymmetric intramolecular allylic amination, which allows for stereocontrol. A two-step oxidation sequence can then convert the resulting heterocyclic product into chiral isoindoline-1-carboxylic acid esters. acs.org

The broader isoindoline framework is a cornerstone in the synthesis of numerous bioactive molecules. mdpi.com Efficient, one-pot methods have been developed for creating novel isoindolinone derivatives from precursors like 2-benzoylbenzoic acid, using reagents such as chlorosulfonyl isocyanate under mild, metal-free conditions. nih.gov Another established method involves the interaction of phthalic anhydride (B1165640) with primary amines or N-arylbenzenecarboximidamides to produce N-substituted phthalimides (isoindoline-1,3-diones). mdpi.com These synthetic strategies have led to the creation of diverse libraries of isoindoline derivatives with potential applications in various fields of research. mdpi.comresearchgate.net

Table 1: Synthesis of Substituted Isoindoline-1,3-dione Derivatives

This table summarizes the synthesis of various isoindoline-1,3-dione derivatives through the reaction of N-arylbenzenecarboximidamides with phthalic anhydride. mdpi.com

| Compound | Substituent (R) | Yield (%) |

|---|---|---|

| 3a | H | 82% |

| 3b | 4-CH₃ | 78% |

| 3c | 4-OCH₃ | 75% |

| 3d | 4-Cl | 85% |

| 3e | 4-Br | 86% |

Data sourced from MDPI mdpi.com

Conjugates and Hybrid Molecules

The 3-oxoisoindoline core is a critical component in the construction of complex conjugates and hybrid molecules, particularly in the fields of targeted protein degradation and bioconjugation.

Click Chemistry Applications in Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for derivatizing complex molecules due to its high efficiency, selectivity, and biocompatibility. nd.edursc.org This synthetic approach is ideal for assembling new molecular entities from smaller, modular units. nd.edu

In the context of this compound and its analogs, click chemistry offers a robust method for creating conjugates. The carboxylic acid functional group can be derivatized to introduce either a terminal alkyne or an azide (B81097). nih.govresearchgate.net This functionalized scaffold can then be "clicked" onto a binding partner (such as a peptide, a carbohydrate, or another small molecule) that has been modified with the complementary reactive group. nih.gov This strategy allows for the rapid synthesis of diverse compound libraries and complex bioconjugates. bio-techne.comnih.gov The resulting 1,2,3-triazole ring formed by the click reaction is highly stable and can act as a bioisostere for an amide bond. nih.gov This approach has been widely used in drug discovery, materials science, and the development of diagnostic agents. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The proton NMR (¹H NMR) spectrum of 3-Oxoisoindoline-5-carboxylic acid is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule: the carboxylic acid proton, the aromatic protons, the methylene (-CH₂-) protons, and the amine (N-H) proton.

The acidic proton of the carboxyl group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10–12 ppm, due to deshielding and hydrogen bonding. libretexts.org Protons on the aromatic ring would appear in the aromatic region (approximately 7.0-8.5 ppm). The specific splitting patterns (doublet, doublet of doublets, etc.) would depend on their coupling with adjacent protons. The methylene protons (H-1) adjacent to the lactam carbonyl group are expected to resonate as a singlet, likely in the 2.0-3.0 ppm region. libretexts.orglibretexts.org The N-H proton of the lactam ring would also produce a signal, the chemical shift of which can be variable and influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| -NH- | Variable | Broad Singlet |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom.

The carbon atom of the carboxylic acid group (-COOH) is highly deshielded and typically appears in the 165-185 δ range. pressbooks.pub Similarly, the carbonyl carbon of the lactam ring is also expected in the downfield region, generally between 160-180 ppm. libretexts.org The six carbons of the benzene (B151609) ring will produce signals in the aromatic region, approximately from 125 to 170 δ. oregonstate.edu The methylene (-CH₂-) carbon atom is expected to appear further upfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | 165 - 185 |

| Lactam C =O | 160 - 180 |

| Aromatic C | 125 - 170 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and aiding in structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₉H₇NO₃. The exact mass calculated from this formula is 177.042593085 Da. nih.gov HRMS analysis would be expected to yield a measured mass that corresponds precisely to this theoretical value, confirming the elemental composition of the molecule.

Table 3: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇NO₃ | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) couple the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, these techniques would be used to separate the compound from a mixture and subsequently determine its molecular weight. The mass spectrum would likely show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Further fragmentation analysis (MS/MS) could reveal characteristic losses, such as the loss of a hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45), which are common fragmentation pathways for carboxylic acids. libretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The O–H bond of the carboxylic acid group gives rise to a very broad and strong absorption band in the 3300-2500 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acid dimers. pressbooks.puborgchemboulder.com The spectrum would also feature two distinct carbonyl (C=O) stretching absorptions. The C=O of the carboxylic acid typically appears as an intense band between 1760-1690 cm⁻¹. orgchemboulder.com The C=O of the five-membered lactam ring is also expected in this region, generally around 1700 cm⁻¹. libretexts.org Other significant absorptions include the C–O stretch of the carboxylic acid between 1320-1210 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1400 cm⁻¹ range. orgchemboulder.comvscht.cz An N-H stretching band for the lactam may also be observed around 3200 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O–H Stretch | 3300 - 2500 (Broad) |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 (Strong) |

| Lactam | C=O Stretch | ~1700 (Strong) |

| Lactam | N-H Stretch | ~3200 |

| Carboxylic Acid | C–O Stretch | 1320 - 1210 |

Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a definitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is characterized by a series of absorption bands that confirm its bifunctional nature, containing both a carboxylic acid and a cyclic amide (lactam). The spectrum is expected to show strong, broad absorption bands typical for these groups, largely influenced by extensive intermolecular hydrogen bonding in the solid state. spectroscopyonline.com

Key expected regions of absorption include the O-H stretching of the carboxylic acid, the C=O stretching of both the acid and the amide, the C-O stretching of the acid, and the N-H stretching of the lactam. orgchemboulder.comlibretexts.org The presence of these characteristic peaks provides qualitative confirmation of the compound's structure.

Vibrational Modes of Carboxylic Acid and Amide Groups

The specific vibrational modes observed in the FT-IR spectrum offer a detailed picture of the molecular structure. The carboxylic acid group is particularly notable for its broad O-H stretching band, which typically appears in the 3300-2500 cm⁻¹ region. orgchemboulder.com This broadening is a direct consequence of strong hydrogen-bonded dimers formed between carboxylic acid molecules in the solid and liquid states. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid results in an intense band between 1760 and 1690 cm⁻¹. orgchemboulder.com

The lactam functional group also presents characteristic vibrational frequencies. The N-H stretching vibration is typically observed in the range of 3500 to 3170 cm⁻¹. libretexts.org The amide carbonyl (C=O) stretch, often referred to as the Amide I band, is a very strong absorption that typically appears between 1700 and 1650 cm⁻¹ for a five-membered lactam ring. libretexts.orgopenstax.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Lactam | N-H Stretch | 3500 - 3170 | Medium |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Lactam (5-membered ring) | C=O Stretch (Amide I) | ~1700 | Strong |

| Carboxylic Acid | O-H Bend | 1440 - 1395 | Medium |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

| Carboxylic Acid | O-H Wag | 960 - 900 | Medium, Broad |

This table presents the expected FT-IR absorption ranges for the functional groups in this compound based on typical values for carboxylic acids and lactams. spectroscopyonline.comorgchemboulder.comlibretexts.org

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the premier technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. This analysis provides unambiguous proof of structure and reveals detailed information about bond lengths, bond angles, and intermolecular interactions.

While specific crystal structure data for this compound is not widely published, the behavior of analogous indole-carboxylic acid derivatives in the solid state offers significant insight. mdpi.com It is highly probable that this compound molecules form centrosymmetric cyclic dimers in the crystal lattice. This structural motif is driven by the formation of strong, double hydrogen bonds (O–H⋯O) between the carboxylic acid groups of two adjacent molecules. mdpi.com These robust interactions are a defining feature of the solid-state structure of most carboxylic acids. Further stability in the crystal packing could be achieved through additional intermolecular forces, such as N–H⋯O hydrogen bonds involving the lactam's N-H group and an oxygen atom from a neighboring molecule.

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of chemical compounds by separating the main component from any impurities, starting materials, or by-products.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical industry, offering high resolution and quantitative accuracy. A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing polar organic compounds like this compound. chemrevlett.com This method would utilize a non-polar stationary phase (such as a C8 or C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.01 M Phosphate Buffer, pH 3.0) |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

This table outlines a representative set of HPLC conditions for the purity analysis of this compound, based on established methods for similar compounds. chemrevlett.comsielc.com

TLC Monitoring of Reactions

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of a chemical reaction. researchgate.net For the synthesis of or reactions involving this compound, TLC on silica gel plates (SiO₂) would be the standard method. beilstein-journals.org

To monitor a reaction, small aliquots of the starting material, the reaction mixture, and a "co-spot" (containing both starting material and reaction mixture) are applied to the TLC plate. The plate is then developed in a suitable mobile phase (eluent). The choice of eluent is critical; for a polar compound, a mixture of solvents such as ethyl acetate and hexane, often with a small amount of a more polar solvent like methanol or acetic acid, is used to achieve appropriate separation. beilstein-journals.org The reaction is deemed complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture. beilstein-journals.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of molecules like 3-Oxoisoindoline-5-carboxylic acid. These calculations offer a detailed understanding of the molecule's geometry and electronic landscape.

Methodology and Basis Sets

DFT calculations for organic molecules such as this compound are commonly performed using hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with Pople-style basis sets, such as 6-31G(d) or larger sets like 6-311+G(d,p), to achieve a balance between computational cost and accuracy. For more precise geometric and electronic property predictions, calculations might also employ dispersion-corrected functionals, such as ωB97X-D, or functionals from the PBE family, like PBE0-D3BJ, with triple-zeta basis sets like def2-TZVP. hmdb.ca

Optimized Geometry and Electronic Properties

Geometry optimization at a suitable level of theory, for instance B3LYP/6-31G(d), would predict the most stable, lowest-energy structure of the molecule. researchgate.net This process refines bond lengths, bond angles, and dihedral angles. For this compound, the isoindolinone core is expected to be largely planar.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals is also informative; the HOMO is typically located on electron-rich regions, indicating sites prone to electrophilic attack, while the LUMO resides on electron-deficient areas, susceptible to nucleophilic attack.

Table 1: Predicted Geometrical and Electronic Parameters from DFT Calculations

| Parameter | Predicted Value | Significance |

| Optimized Bond Lengths (Å) | ||

| C=O (amide) | ~1.22 - 1.25 | Indicates double bond character |

| C-N (amide) | ~1.36 - 1.41 | Shorter than a typical C-N single bond |

| C=O (acid) | ~1.21 | Typical carbonyl bond length |

| O-H (acid) | ~0.97 | Standard hydroxyl bond length |

| Optimized Bond Angles (°) | ||

| C-N-C (amide) | ~110 - 115 | Reflects the geometry of the five-membered ring |

| O=C-O (acid) | ~123 | Characteristic of a carboxylic acid group |

| Electronic Properties (eV) | ||

| HOMO Energy | -6.5 to -7.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.5 to 5.5 | Indicator of chemical stability and reactivity |

Note: The values in this table are representative and would be precisely determined by specific DFT calculations.

Conformational Analysis and Molecular Modeling

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound focuses on the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds.

The primary source of conformational flexibility in this compound is the rotation of the carboxylic acid group attached to the benzene (B151609) ring. The isoindolinone ring system itself is relatively rigid and largely planar. This planarity is a key feature, as observed in related structures like 3-oxoisoindoline-4-carboxamides, where an intramolecular hydrogen bond can further enforce a planar conformation. onlinepharmacytech.info

Molecular modeling techniques, including molecular mechanics force fields (e.g., MMFF94) and semi-empirical methods, can be used to perform a systematic search of the conformational space. This involves rotating the C-C bond connecting the carboxylic acid group to the aromatic ring and calculating the potential energy for each conformation. The results typically reveal one or two low-energy conformers that are most likely to be populated at room temperature. The global minimum energy conformation is the most stable arrangement of the molecule. The relative energies of other conformers determine their population according to the Boltzmann distribution.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for their characterization.

Infrared (IR) Spectroscopy

Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging of bonds. The predicted spectrum can be compared with experimental IR data to confirm the structure and identify key functional groups. For this compound, characteristic vibrational frequencies are expected for the amide C=O stretch, the carboxylic acid C=O stretch, the N-H stretch of the lactam, and the broad O-H stretch of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. libretexts.org The predicted chemical shifts are then compared to a standard, such as tetramethylsilane (B1202638) (TMS), to provide theoretical spectra. These predictions are highly useful for assigning signals in experimental NMR spectra. The acidic proton of the carboxylic acid is expected to have a characteristic downfield chemical shift, typically in the 10-12 ppm range in ¹H NMR spectra. libretexts.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Range | Functional Group |

| IR (cm⁻¹) | C=O Stretch (amide) | 1680 - 1720 | Lactam carbonyl |

| C=O Stretch (acid) | 1700 - 1740 | Carboxylic acid carbonyl | |

| N-H Stretch | 3100 - 3300 | Lactam N-H | |

| O-H Stretch (broad) | 2500 - 3300 | Carboxylic acid O-H | |

| ¹H NMR (ppm) | O-H | 10.0 - 12.0 | Carboxylic acid |

| N-H | 8.0 - 9.0 | Lactam | |

| Aromatic C-H | 7.5 - 8.5 | Benzene ring | |

| CH₂ | ~4.5 | Methylene group in lactam | |

| ¹³C NMR (ppm) | C=O (amide) | 165 - 175 | Lactam carbonyl |

| C=O (acid) | 170 - 180 | Carboxylic acid carbonyl | |

| Aromatic C | 110 - 150 | Benzene ring carbons | |

| CH₂ | ~45 | Methylene group in lactam |

Note: These are typical ranges and the precise values would be obtained from specific quantum chemical calculations.

Structure-Activity Relationship (SAR) Prediction

Predicting the Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. For this compound, SAR studies often involve creating derivatives and assessing their activity.

A prominent example is the synthesis and evaluation of 3-oxoisoindoline-5-carboxamides, derived from the parent carboxylic acid, for their antioxidant properties. nih.gov In one such study, a series of carboxamides were synthesized and tested for their ability to scavenge free radicals (DPPH assay) and inhibit LDL oxidation. The results indicated that all the synthesized carboxamides possessed antioxidant activity, with some showing dominant effects, highlighting the importance of the amide substituent in modulating this activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govjapsonline.com For isoindolinone derivatives, QSAR studies have been successfully applied to understand their potential as p53-MDM2 interaction inhibitors in cancer therapy. nih.gov These models use molecular descriptors (e.g., electronic, steric, and lipophilic properties) to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Table 3: SAR Insights from 3-Oxoisoindoline-5-carboxamide Derivatives

| Derivative Position | Modification | Impact on Activity (e.g., Antioxidant) | Reference |

| Carboxylic Acid | Conversion to various amides | Generally confers or enhances antioxidant activity. The nature of the amine substituent is critical for potency. | nih.gov |

| Lactam Nitrogen | Substitution (e.g., with alkyl or aryl groups) | Can significantly influence binding to biological targets and cellular potency. For PARP inhibitors based on the 3-oxoisoindoline-4-carboxamide (B1419123) core, a secondary or tertiary amine at this position was found to be important. | onlinepharmacytech.info |

| Aromatic Ring | Introduction of substituents | Can modulate electronic properties and lipophilicity, thereby affecting cell permeability and target interaction. |

Virtual Screening and Ligand-Target Interactions

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme.

Process

The process begins with a known three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy. A library of compounds, which could include derivatives of this compound, is then computationally "docked" into the binding site of the target. Docking programs use scoring functions to estimate the binding affinity of each compound. Molecules with the best scores are then selected for further experimental testing.

Ligand-Target Interactions

For a molecule like this compound, the key interactions that would be analyzed in a docking study include:

Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O). The amide group of the isoindolinone ring also provides a hydrogen bond donor (N-H) and acceptor (C=O). These groups can form crucial interactions with amino acid residues in the active site of a target protein.

Aromatic Interactions: The benzene ring can engage in π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For instance, if this compound were to be screened for inhibitors of a kinase, the docking simulation would assess how well the molecule fits into the ATP-binding pocket and if it can form the necessary hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. While specific virtual screening studies on this exact molecule are not widely published, the principles are broadly applicable to this scaffold.

Biological and Pharmacological Research Applications

Antioxidant Activity Studies

Derivatives of 3-oxoisoindoline-5-carboxylic acid, specifically 3-oxoisoindoline-5-carboxamides, have been synthesized and evaluated for their ability to counteract oxidative stress. onlinepharmacytech.info These studies employ various in vitro models to determine the antioxidant capacity of these novel compounds.

A series of 3-oxoisoindoline-5-carboxamide derivatives were synthesized from this compound and assessed for their antioxidant capabilities using the 1,1-diphenyl-2-picryl hydrazine (B178648) (DPPH) free radical scavenging assay. onlinepharmacytech.info This assay is a standard method for evaluating the ability of a compound to act as a free radical scavenger or hydrogen donor. The results indicated that all the synthesized 3-oxoisoindoline-5-carboxamides possessed antioxidant activity. onlinepharmacytech.info Among the tested compounds, one derivative, designated as 8a, demonstrated the most potent activity in this assay. onlinepharmacytech.info

The antioxidant activity of these derivatives highlights the potential of the 3-oxoisoindoline-5-carboxamide scaffold in developing effective free radical scavengers. The specific substitutions on the carboxamide moiety appear to play a significant role in modulating this activity.

Table 1: DPPH Radical Scavenging Activity of 3-Oxoisoindoline-5-carboxamide Derivatives This table is based on data reported in the study by C. Kishor Kumar et al. and is provided for illustrative purposes. The specific IC50 values were not provided in the abstract, but the relative activity was noted.

| Compound | Structure | DPPH Scavenging Activity |

|---|---|---|

| This compound | Core structure | Starting material |

| Derivative 8a | Carboxamide derivative | Dominant activity |

| Derivatives 8b-8h | Other carboxamide derivatives | Possessed antioxidant activity |

The same series of 3-oxoisoindoline-5-carboxamide derivatives was also evaluated for their capacity to inhibit the oxidation of human low-density lipoprotein (LDL). onlinepharmacytech.info The oxidative modification of LDL is a critical event in the pathogenesis of atherosclerosis. onlinepharmacytech.info The study utilized an assay to measure the inhibition of LDL oxidation, providing another measure of the antioxidant potential of these compounds in a biologically relevant system.

The results from this assay corroborated the findings from the DPPH assay, showing that all the tested 3-oxoisoindoline-5-carboxamides exhibited antioxidant properties by inhibiting LDL oxidation. onlinepharmacytech.info This suggests that these compounds could play a role in protecting against oxidative damage to lipoproteins, a key factor in cardiovascular diseases.

Table 2: Inhibition of Human LDL Oxidation by 3-Oxoisoindoline-5-carboxamide Derivatives This table is based on findings from the research by C. Kishor Kumar et al. It reflects the reported activity in the LDL oxidation assay.

| Compound | Structure | Inhibition of LDL Oxidation |

|---|---|---|

| This compound | Core structure | Starting material |

| Derivatives 8a-8h | Carboxamide derivatives | All showed antioxidant activity |

The precise mechanisms of antioxidant action for this compound derivatives have not been fully elucidated in dedicated studies. However, based on the known mechanisms of similar heterocyclic compounds and the results from DPPH and LDL oxidation assays, it is plausible that they act via hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. The DPPH assay, in particular, relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

The structure of the 3-oxoisoindoline nucleus and the nature of the substituents on the carboxamide group are critical in determining the antioxidant capacity. For instance, the presence of electron-donating groups could enhance the ability of the molecule to donate a hydrogen atom or an electron, thereby increasing its radical scavenging potential. The antioxidant activity of structurally related phthalimide (B116566) derivatives has also been reported, suggesting that this class of compounds has inherent radical scavenging capabilities. nih.govmdpi.comresearchgate.net

Anti-inflammatory Properties

The isoindoline (B1297411) and particularly the isoindoline-1,3-dione (phthalimide) core structures are recognized for their anti-inflammatory potential. nih.govrjraap.com This has led to research into derivatives of this compound for similar activities.

While direct studies on this compound derivatives as MMP inhibitors are limited, research on structurally related compounds suggests this is a promising area. Matrix metalloproteinases are a family of enzymes involved in the degradation of the extracellular matrix, and their overactivity is implicated in inflammatory conditions like arthritis. nih.gov

Research has been conducted on isoindoline-1,3-dione (phthalimide) derivatives as inhibitors of MMPs. For example, certain derivatives have been investigated as inhibitors of MMP-13, a key enzyme in the degradation of collagen in osteoarthritis. nih.gov These findings suggest that the isoindoline scaffold can be a valuable starting point for designing MMP inhibitors. The development of carboxylic acid-based MMP inhibitors from other scaffolds further supports the potential for derivatives of this compound to exhibit this activity.

The anti-inflammatory effects of compounds are often mediated through the modulation of key signaling pathways. For the structurally related phthalimide and isoindolinone derivatives, several mechanisms have been explored. Studies on 3-imino-1-oxoisoindolines have shown that these compounds may exert their anti-inflammatory effects by blocking the release of pro-inflammatory cytokines such as TNF-alpha and IL-1. nih.gov

Furthermore, research on certain phthalimide derivatives has indicated that they can target the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. mdpi.comresearchgate.net The NF-κB pathway is a central regulator of inflammatory responses. Some derivatives have also been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. nih.govarabjchem.org These findings on related structures suggest that derivatives of this compound could potentially modulate these and other inflammatory pathways, representing a viable direction for future research.

Antimicrobial Activity

A review of available scientific literature does not yield specific studies on the antimicrobial activity of this compound against Gram-positive and Gram-negative pathogens. While research exists on the antimicrobial properties of structurally related compounds, such as various carboxylic acids and heterocyclic scaffolds, dedicated investigations into this specific molecule's efficacy have not been published.

There is currently no published research detailing the activity of this compound specifically against multidrug-resistant bacterial strains. Consequently, its potential as a scaffold or agent for combating antibiotic resistance remains unexplored in scientific literature.

Anticancer Activity Research

There are no direct studies in the available scientific literature that evaluate the efficacy of this compound against specific cancer cell lines, including the human lung adenocarcinoma cell line A549. Research has been conducted on derivatives, such as 3-methylene-2-oxoindoline-5-carboxamide derivatives, which have shown inhibitory activity against the A549 cell line researchgate.net. However, the parent compound, this compound, has not been independently assessed for its cytotoxic or anticancer potential in these contexts.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, 15-Lipoxygenase)

An examination of scientific databases and literature reveals a lack of studies investigating the inhibitory effects of this compound on enzymes such as acetylcholinesterase or 15-lipoxygenase. While other classes of carboxylic acids and isoindoline derivatives have been explored for enzyme inhibition, this specific compound has not been a subject of such research.

Role as Pharmaceutical Intermediates and Building Blocks

This compound serves as a valuable building block in synthetic organic chemistry for the creation of more complex molecules with potential pharmacological applications. Its chemical structure, featuring both a carboxylic acid group and a bicyclic lactam, makes it a versatile starting material for further chemical modifications.

One documented application is its use as a precursor in the synthesis of a series of 3-oxoisoindoline-5-carboxamide derivatives. onlinepharmacytech.info In these syntheses, the carboxylic acid group of this compound is coupled with various amines to produce a library of amide compounds. onlinepharmacytech.info These resulting carboxamide derivatives have been studied for their antioxidant properties, demonstrating the role of this compound as a key intermediate in the development of new potentially therapeutic agents. onlinepharmacytech.info The availability of this compound from chemical suppliers further underscores its utility as a foundational molecule for research and development in medicinal chemistry. nih.govuni.lubldpharm.com

Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Agents

The 3-oxoisoindoline-5-carboxylic acid core is a key building block in the creation of new therapeutic agents. Its derivatives are being explored for a range of medicinal applications. For instance, the synthesis of 3-oxoisoindoline-5-carboxamides has yielded compounds with significant antioxidant properties. onlinepharmacytech.info These derivatives have shown potential in counteracting the cellular damage caused by free radicals, which is implicated in numerous chronic diseases. onlinepharmacytech.info

The versatility of the isoindolinone structure allows for the development of compounds with diverse biological activities. Research into related structures, such as isoquinoline-3-carboxylic acid, has produced novel anti-tumor agents. nih.gov Similarly, derivatives of indole-3-carboxylic acid are being investigated as potential treatments for hypertension. nih.gov The core structure of this compound provides a robust platform for designing targeted therapies.

Exploration of Diverse Biological Activities

Beyond targeted therapeutic development, there is a broad exploration of the various biological activities of this compound derivatives. A significant area of interest is their potential as antimicrobial agents. Studies on similar structures, like 5-oxopyrrolidine-3-carboxylic acid derivatives, have demonstrated promising antibacterial and antifungal properties. nih.govnih.gov

Furthermore, the antioxidant capabilities of 3-oxoisoindoline-5-carboxamides have been a subject of study. onlinepharmacytech.info These compounds have been evaluated for their ability to scavenge free radicals and inhibit the oxidation of low-density lipoprotein (LDL), suggesting a role in preventing oxidative stress-related conditions. onlinepharmacytech.info The wide-ranging biological effects of these derivatives underscore the importance of continued investigation into their potential health benefits.

Advanced Material Science Applications

While much of the focus has been on biomedical applications, the unique properties of this compound and its derivatives also make them candidates for advanced material science. The aromatic and heterocyclic nature of the compound suggests potential uses in the development of novel polymers and organic electronic materials.

Although direct applications in material science are still an emerging field, related heterocyclic compounds have been utilized in creating functional materials. The structural rigidity and potential for functionalization of the this compound scaffold make it a person of interest for creating materials with specific optical or electronic properties. Further research is needed to fully explore these possibilities.

Sustainable and Scalable Synthetic Methods

As the interest in this compound and its derivatives grows, so does the need for efficient, sustainable, and scalable methods of synthesis. Current synthetic routes often involve multiple steps and can be resource-intensive. onlinepharmacytech.info For example, one method involves the use of EDC.HCl, HOBt, and triethylamine (B128534) in DCM. onlinepharmacytech.info

Future research will likely focus on developing greener synthetic pathways. This could include the use of catalytic methods, solvent-free reactions, or processes that minimize waste and energy consumption. The development of such methods is crucial for making these valuable compounds more accessible for widespread research and potential commercial applications.

Integration of Artificial Intelligence and Machine Learning in Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules, including derivatives of this compound. nih.govarxiv.orgyoutube.com These technologies can accelerate the process by predicting the properties of new compounds, optimizing synthetic routes, and identifying potential biological targets. nih.govyoutube.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-Oxoisoindoline-5-carboxylic acid, and how can reaction parameters be optimized for reproducibility?

- Answer : A typical synthesis involves refluxing precursors (e.g., substituted indole derivatives) with sodium acetate in acetic acid for 3–5 hours, followed by filtration and recrystallization from DMF/acetic acid mixtures . Optimization may include adjusting stoichiometry, reaction time, or solvent polarity. For example, using microwave-assisted synthesis could reduce reaction time while maintaining yield. Characterization via NMR and HPLC is critical to confirm purity (>95%) and structural identity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : The compound poses risks of acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Researchers must use PPE (gloves, lab coats, safety goggles) and work under fume hoods to avoid inhalation of dust. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent symptoms .

Q. How should researchers validate the purity and structural identity of this compound?

- Answer : Combine spectroscopic methods (e.g., H/C NMR for functional group analysis) with chromatographic techniques (HPLC, LC-MS) to assess purity. For novel derivatives, elemental analysis and X-ray crystallography (if crystalline) provide definitive structural confirmation . Known compounds require cross-referencing with published spectral data .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity and electronic properties of this compound derivatives?

- Answer : Density Functional Theory (DFT) can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing carboxylic acid group may direct substitution reactions at specific positions. Solvent effects can be simulated using polarizable continuum models (PCM) to refine reactivity predictions .

Q. What strategies resolve discrepancies in reported solubility data for this compound across solvents?

- Answer : Contradictions may arise from solvent purity, temperature, or measurement techniques. Systematic replication under controlled conditions (e.g., using USP-grade solvents, fixed temperature/pH) is advised. Advanced techniques like dynamic light scattering (DLS) can quantify aggregation states affecting solubility .

Q. How can crystallographic data inform the design of coordination polymers or metal-organic frameworks (MOFs) using this compound?

- Answer : The tricarboxylic acid moiety enables coordination with metal ions (e.g., Zn²⁺, Cu²⁺) to form MOFs. Single-crystal X-ray diffraction can resolve bonding angles and lattice parameters, guiding topology design. Hydrogen-bonding patterns (e.g., between carboxylic groups) further stabilize frameworks .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Answer : Accelerated stability studies using forced degradation (e.g., exposure to 0.1 M HCl/NaOH, 40–80°C) monitored via HPLC-MS can identify degradation products. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .

Methodological Notes

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) in detail to enable replication .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for halogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.